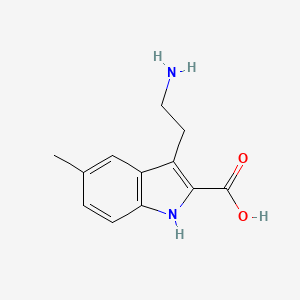

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

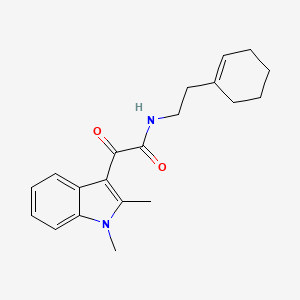

TRA is an organic compound with the following characteristics:

- Chemical Formula : C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>

- Molecular Weight : Approximately 218.26 g/mol

- Structural Features : TRA contains an indole ring system, an aminoethyl side chain, and a carboxylic acid group.

Synthesis Analysis

The synthesis of TRA involves several steps, including the introduction of the aminoethyl group onto the indole ring. One possible synthetic route is through the condensation of an appropriate indole derivative with an aminoethylating agent. Further optimization and characterization are essential for efficient synthesis.

Molecular Structure Analysis

The molecular structure of TRA consists of:

- An indole ring (aromatic heterocycle) with a nitrogen atom.

- An aminoethyl side chain attached to the indole nitrogen.

- A carboxylic acid group at the C-2 position of the indole ring.

Chemical Reactions Analysis

TRA can participate in various chemical reactions, including:

- Acid-Base Reactions : The carboxylic acid group can donate or accept protons.

- Nucleophilic Substitution : The aminoethyl group can undergo substitution reactions.

- Oxidation/Reduction : TRA may be oxidized or reduced under appropriate conditions.

Physical And Chemical Properties Analysis

- Solubility : TRA is likely soluble in polar solvents due to its carboxylic acid and amino groups.

- Melting Point : Experimental determination is necessary.

- Stability : TRA stability depends on environmental factors (e.g., pH, temperature).

科学研究应用

Novel Research Tools in Biochemistry

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid and its derivatives are utilized as innovative research tools. For instance, aminoethyl-substituted indole-3-acetic acids are crucial for creating tagged and carrier-linked forms of indole-3-acetic acid. These derivatives facilitate the synthesis of conjugates with biochemical tags or biocompatible molecular probes, offering new avenues in biochemical research. Notably, such derivatives can be linked to proteins like bovine serum albumin and biotin, even without prior protection of their carboxyl groups, enhancing the scope of their applicability in biochemistry and molecular biology (Ilić et al., 2005).

Synthesis of Complex Molecular Structures

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid plays a pivotal role in the synthesis of complex molecular structures. For example, it is instrumental in creating indole-benzimidazole derivatives, offering a versatile foundation for various synthetic pathways. These derivatives have significant implications in medicinal chemistry and drug design, providing foundational structures for potential therapeutic agents (Wang et al., 2016).

Molecular Docking and Drug Design

The compound's derivatives are essential in molecular docking studies, a computational approach used in drug design to predict the interaction between a molecule and a target protein. Such studies are crucial in understanding the biological activity of compounds and in designing molecules with desired biological properties (Reddy et al., 2022).

安全和危害

- Toxicity : Assessing TRA toxicity is crucial for safe handling.

- Handling Precautions : Use appropriate protective equipment when working with TRA.

- Environmental Impact : Consider potential effects on the environment.

未来方向

- Biological Studies : Investigate TRA’s interactions with receptors and its impact on neurotransmission.

- Synthetic Optimization : Refine synthetic methods for higher yields.

- Pharmacological Applications : Explore TRA’s potential therapeutic uses.

属性

IUPAC Name |

3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCAYJXMCPSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)

![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)

![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)

![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)